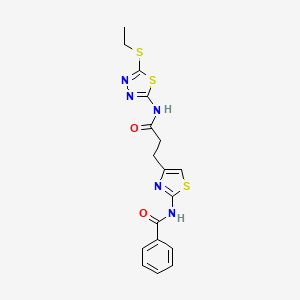

![molecular formula C19H19Cl2FN4O B2534715 4-[[6-氯-3-(4-氯-2-氟苄基)-2-甲基咪唑并[1,2-b]哒嗪-8-基]甲基]吗啉 CAS No. 1229236-85-4](/img/structure/B2534715.png)

4-[[6-氯-3-(4-氯-2-氟苄基)-2-甲基咪唑并[1,2-b]哒嗪-8-基]甲基]吗啉

描述

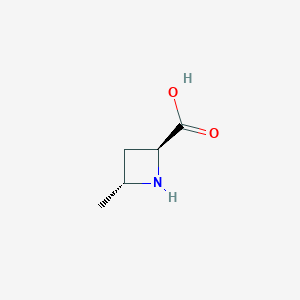

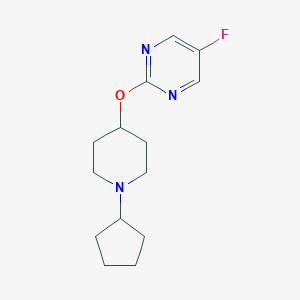

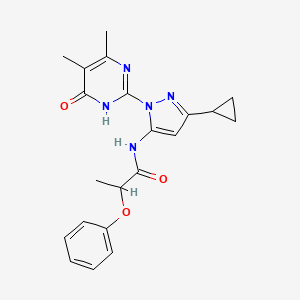

4-[[6-Chloro-3-(4-chloro-2-fluorobenzyl)-2-methylimidazo[1,2-b]pyridazin-8-yl]methyl]morpholine (CAS# 1229236-85-4) is a research chemical with a molecular weight of 409.28 g/mol and the empirical formula C19H19Cl2FN4O . It is a morpholine derivative containing a complex heterocyclic structure.

Synthesis Analysis

- Introduction of the Chloro and Fluoro Substituents : The chloro and fluoro substituents are introduced using appropriate chlorination and fluorination reactions. For example, 4-chloro-3-fluorobenzyl alcohol can serve as a precursor for these substituents .

Molecular Structure Analysis

The molecular structure of 4-[[6-Chloro-3-(4-chloro-2-fluorobenzyl)-2-methylimidazo[1,2-b]pyridazin-8-yl]methyl]morpholine consists of a fused imidazo[1,2-b]pyridazin-8-yl ring system, a chloro-substituted benzyl group, and a morpholine ring. The chloro and fluoro substituents enhance its reactivity and pharmacological properties .

科学研究应用

G 蛋白偶联受体调节

- GPR39 激动剂:Sato 等人(2016 年)发现激酶抑制剂(包括与所讨论化合物结构类似的化合物)作为新型 GPR39 激动剂。他们的研究揭示了锌作为小分子诱导的 GPR39 激活的变构增强剂的意外作用,这可能会将潜在激酶脱靶效应扩展到包括研究不足的 G 蛋白偶联受体 (Sato, Huang, Kroeze, & Roth, 2016)。

抗菌和抗氧化活性

- 苯并咪唑衍生物:Menteşe 等人(2015 年)合成了一系列含有吗啉环的苯并咪唑衍生物,它们表现出 α-葡萄糖苷酶抑制、抗菌和抗氧化活性。这些发现表明在管理糖尿病和细菌感染方面具有潜在应用 (Menteşe, Ülker, & Kahveci, 2015)。

抗真菌特性

- 苯并咪唑基氰基酮肟醚:Qu 等人(2015 年)研究了一系列含有吗啉部分的苯并咪唑-2-基氰基酮肟醚,它们显示出比多菌灵更高的抗真菌活性。这表明在农业和制药抗真菌产品中具有潜在应用 (Qu, Li, Xing, & Jiang, 2015)。

促胃动力药

- 促胃动力活性:Kato 等人(1992 年)合成了与 4-[[6-氯-3-(4-氯-2-氟苄基)-2-甲基咪唑并[1,2-b]哒嗪-8-基]甲基]吗啉结构相关的化合物,该化合物显示出有效的体内胃排空活性。这些化合物对于开发新的促胃动力药可能很有价值 (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992)。

帕金森病的显像剂

- PET 显像剂:Wang 等人(2017 年)合成了一种化合物,可作为帕金森病的 PET 显像剂,展示了吗啉衍生物在诊断应用中的多功能性 (Wang, Gao, Xu, & Zheng, 2017)。

属性

IUPAC Name |

4-[[6-chloro-3-[(4-chloro-2-fluorophenyl)methyl]-2-methylimidazo[1,2-b]pyridazin-8-yl]methyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19Cl2FN4O/c1-12-17(8-13-2-3-15(20)10-16(13)22)26-19(23-12)14(9-18(21)24-26)11-25-4-6-27-7-5-25/h2-3,9-10H,4-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINYAGKLTKBNMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(=N1)C(=CC(=N2)Cl)CN3CCOCC3)CC4=C(C=C(C=C4)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19Cl2FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[[6-Chloro-3-(4-chloro-2-fluorobenzyl)-2-methylimidazo[1,2-b]pyridazin-8-yl]methyl]morpholine | |

Synthesis routes and methods

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

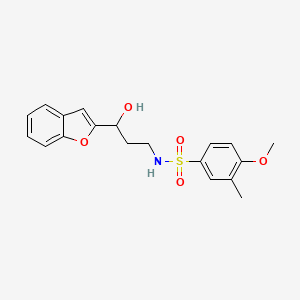

![1-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2534639.png)